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molecular formula C16H23ClO2 B8667544 2-Chloro-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one CAS No. 62932-87-0

2-Chloro-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one

Cat. No. B8667544
M. Wt: 282.80 g/mol
InChI Key: WJRFZHDXDOSUNC-UHFFFAOYSA-N
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Patent
US04940790

Procedure details

16.2 g (0.12 mol) of sulfuryl chloride in 50 ml of methylene chloride were added dropwise while stirring to a solution of 19.9 g (0.08 mol) of 1-(3,5-di-tert.butyl-4-hydroxyphenyl)-ethanone in 250 ml of methylene chloride at room temperature. After stirring for 3 hours at room temperature, the batch was washed by shaking first with water and then with a saturated sodium hydrogen carbonate solution, and the methylene chloride phase was dried over sodium sulfate and evaporated under reduced pressure.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[C:6]([C:10]1[CH:11]=[C:12]([C:21](=[O:23])[CH3:22])[CH:13]=[C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:15]=1[OH:16])([CH3:9])([CH3:8])[CH3:7]>C(Cl)Cl>[Cl:4][CH2:22][C:21]([C:12]1[CH:11]=[C:10]([C:6]([CH3:9])([CH3:7])[CH3:8])[C:15]([OH:16])=[C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH:13]=1)=[O:23]

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19.9 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the batch was washed
STIRRING
Type
STIRRING
Details
by shaking first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated sodium hydrogen carbonate solution, and the methylene chloride phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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